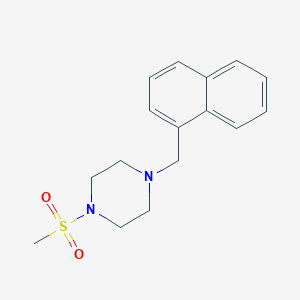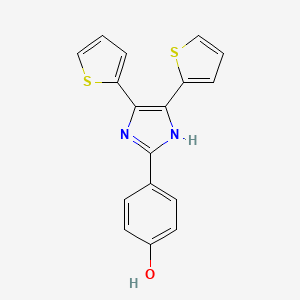
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in various scientific research studies since then. TFMPP is known to have psychoactive properties and has been studied for its potential therapeutic applications in various neurological disorders.
作用机制
The exact mechanism of action of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor and a full agonist of the 5-HT2A receptor. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine also has affinity for other serotonin receptors such as 5-HT2C and 5-HT7. The activation of these receptors leads to the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood and cognition. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has also been shown to increase the levels of norepinephrine, which is involved in the regulation of arousal and attention. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and its potential use as a cognitive enhancer has also been studied.
实验室实验的优点和局限性
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over the dose and purity of the compound. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine in laboratory experiments. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has psychoactive properties, which can affect the behavior of animals in experiments. Additionally, the use of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine in humans is subject to ethical considerations and regulatory approval.
未来方向
There are several future directions for the study of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine. One potential direction is the development of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine analogs with improved therapeutic properties and reduced side effects. Another direction is the study of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine in combination with other compounds for the treatment of neurological disorders. The use of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine as a cognitive enhancer and as a treatment for drug addiction also warrants further investigation. Additionally, the effects of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine on other neurotransmitter systems such as the glutamate and GABA systems should be studied to gain a more comprehensive understanding of its mechanism of action.
合成方法
The synthesis of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine involves the reaction of 1-naphthylmethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine. The overall yield of this synthesis method is approximately 50%.
科学研究应用
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. It has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action has been studied in detail.
属性
IUPAC Name |
1-methylsulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-21(19,20)18-11-9-17(10-12-18)13-15-7-4-6-14-5-2-3-8-16(14)15/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYJUNPUBWHYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B5150493.png)
![4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5150495.png)
![N,N'-[1,1-cyclohexanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(diethylamino)acetamide]](/img/structure/B5150503.png)


![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)
![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)
![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5150565.png)
![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)

